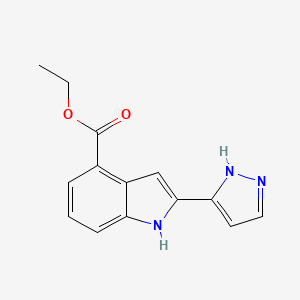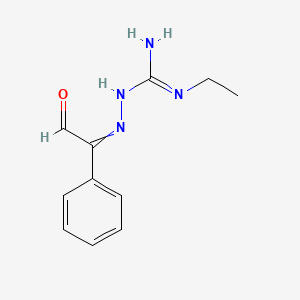
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene is a complex organic compound that has garnered significant interest in the field of material science. This compound is characterized by its unique structure, which includes multiple fluorenyl groups attached to an anthracene core. The presence of these fluorenyl groups imparts distinct photophysical properties, making it a valuable material for various applications, particularly in organic electronics and photonics.
Méthodes De Préparation
The synthesis of 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, anthracene, is brominated to introduce bromine atoms at the 2,6,9, and 10 positions.
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Analyse Des Réactions Chimiques
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl groups, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Chemical Sensors: Its fluorescence properties are exploited in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism by which 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily related to its ability to transport charge and emit light. The fluorenyl groups enhance the compound’s ability to absorb and emit light, while the anthracene core facilitates efficient charge transport. These properties are crucial for its performance in electronic and photonic devices .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as 9,10-diphenylanthracene and 9,10-dimethylanthracene, 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exhibits superior photophysical properties and charge transport capabilities . This makes it a more attractive option for applications in organic electronics and photonics.
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 1,3,6,8-Tetrakis(9,9-dimethyl-9H-fluoren-2-yl)pyrene
Propriétés
Numéro CAS |
626236-25-7 |
|---|---|
Formule moléculaire |
C82H74 |
Poids moléculaire |
1059.5 g/mol |
Nom IUPAC |
2,6,9,10-tetrakis(9,9-diethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C82H74/c1-9-79(10-2)69-29-21-17-25-57(69)61-39-33-53(47-73(61)79)51-35-43-65-67(45-51)77(55-37-41-63-59-27-19-23-31-71(59)81(13-5,14-6)75(63)49-55)66-44-36-52(54-34-40-62-58-26-18-22-30-70(58)80(11-3,12-4)74(62)48-54)46-68(66)78(65)56-38-42-64-60-28-20-24-32-72(60)82(15-7,16-8)76(64)50-56/h17-50H,9-16H2,1-8H3 |
Clé InChI |
DCKABXHLBJFOPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C(=C6C=C(C=CC6=C5C7=CC8=C(C=C7)C9=CC=CC=C9C8(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


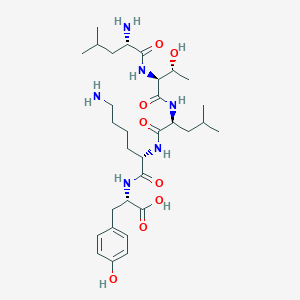
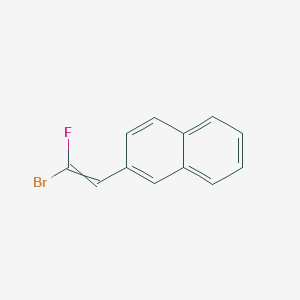
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
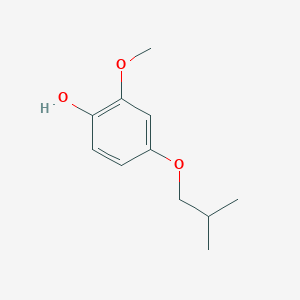

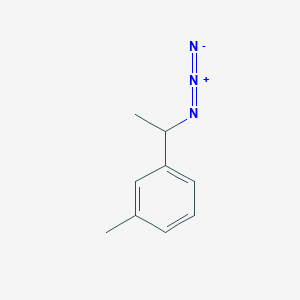

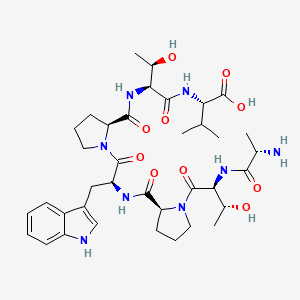
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
